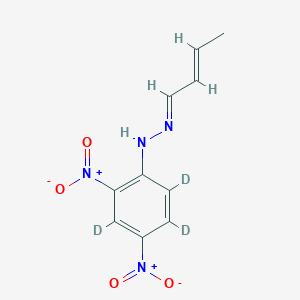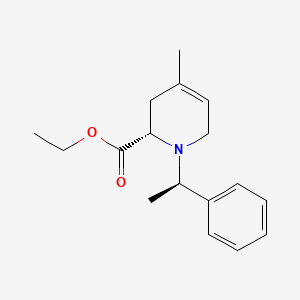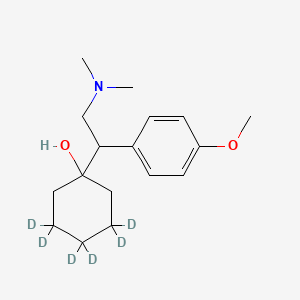
Desmethylcarfentanil sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Analogs and Structural Studies
- Structural Analysis and Binding Modeling: Desmethylcarfentanil has been identified as a structural analog of carfentanil, a potent synthetic opioid. Studies have analyzed unknown compounds structurally similar to carfentanil, identifying desmethylcarfentanil amide and acid as potential new psychoactive substances. µ-Opioid receptor binding modeling determined that the binding poses of these analogs were nearly identical to that of carfentanil, suggesting similar toxic effects and potencies (Borden et al., 2023).
Pharmacokinetics and Metabolism
- Metabolic Pathways in Humans: Research into the metabolism of ultra-potent opioids like carfentanil, which is closely related to desmethylcarfentanil, has revealed N-dealkylation and monohydroxylation of the piperidine ring as dominant metabolic pathways. This study in human liver microsomes and hepatocytes identifies twelve metabolites, providing insight into the drug's metabolic clearance and intrinsic clearance, which could contribute to its acute toxicity in humans (Feasel et al., 2016).
Environmental Impact and Degradation
- Oxidative Degradation in Water: A study focusing on the oxidative degradation of fentanyl compounds, which include desmethylcarfentanil, revealed that sodium bromate mixed systems can effectively degrade these compounds in water. The study explored factors influencing the oxidation reaction, like the molar ratio of reagents and pH levels. This research is crucial for understanding the environmental impact and potential remediation of fentanyl compound residues (Xu et al., 2015).
Applications in Anesthesia and Analgesia
- Remifentanil and Sufentanil Studies: While not directly studying desmethylcarfentanil, research on related compounds like remifentanil and sufentanil provides insights into potential clinical applications of opioid analogs. These studies examine aspects like the antiarrhythmic effects of remifentanil in dogs, the use of sufentanil in postoperative analgesia, and the combination of remifentanil with intrathecal morphine for pain control in cardiac surgery (Luna-Ortiz et al., 2009; Yufang, 2011; Zarate et al., 2000).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Desmethylcarfentanil sodium salt involves the reduction of Carfentanil to Desmethylcarfentanil followed by the formation of the sodium salt.", "Starting Materials": [ "Carfentanil", "Sodium borohydride", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve Carfentanil in methanol.", "Step 2: Add sodium borohydride to the solution and stir for several hours at room temperature.", "Step 3: Quench the reaction by adding hydrochloric acid dropwise until the pH is acidic.", "Step 4: Extract the product with dichloromethane and dry over magnesium sulfate.", "Step 5: Dissolve the product in water and add sodium hydroxide until the pH is basic.", "Step 6: Filter the solution and evaporate the solvent to obtain Desmethylcarfentanil.", "Step 7: Dissolve Desmethylcarfentanil in water and add sodium hydroxide until the pH is basic.", "Step 8: Filter the solution and evaporate the solvent to obtain Desmethylcarfentanil sodium salt." ] } | |
Número CAS |
98598-82-4 |
Nombre del producto |
Desmethylcarfentanil sodium salt |
Fórmula molecular |
C23H27N2NaO3 |
Peso molecular |
402.46 |
Pureza |
>98% |
Sinónimos |
Sodium 1-phenethyl-4-(N-phenylpropanamido)piperidine-4-carboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B1147560.png)
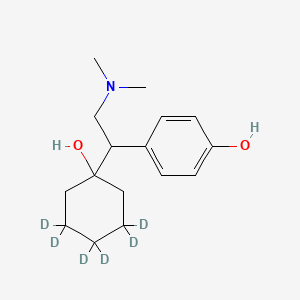
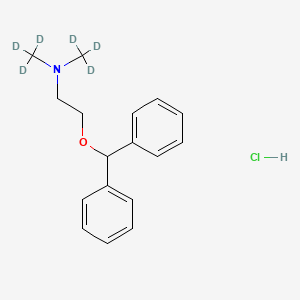
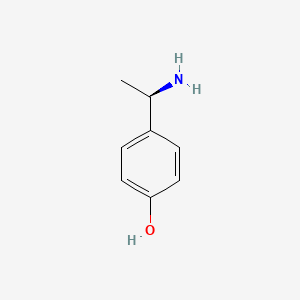

![(6aR,9aR)-9a-Hydroxy-4-(methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1147568.png)
